molecular formula C17H14FN3O3 B2915457 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 954598-70-0

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2915457
CAS RN: 954598-70-0
M. Wt: 327.315
InChI Key: MMHXJEYIMMXVSU-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It contains a fluorobenzyl group, an oxadiazol group, and a phenoxyacetamide group .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . The fluorobenzyl group could potentially be introduced through a reaction with 4-Fluorobenzylamine .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like 19F NMR . This technique can provide a wealth of molecular structure information as well as its associated chemical environment .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . For example, 19F NMR can be used to evaluate fluoroorganic compounds .

Scientific Research Applications

Receptor Affinity and Anticonvulsant Activity

Compounds similar to N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide have been designed and synthesized as novel benzodiazepine analogues. Some of these compounds exhibit significant binding affinity to the GABAA/benzodiazepine receptor complex, demonstrating superior or comparable efficacy to diazepam in increasing seizure thresholds in pentylenetetrazole-induced convulsions (Mashayekh et al., 2014). This suggests their potential application in developing new anticonvulsant therapies.

Insecticidal Activity

Research has also explored the synthesis of 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups, leading to compounds with low insecticidal activity against certain crop pests (Mohan et al., 2004). These findings could guide the development of novel insecticides.

Radiochemistry and Biological Studies

1,3,4-Oxadiazole derivatives have been labeled with positron-emitting fluorine-18 for biological studies, such as investigating benzodiazepine receptor ligands' anticonvulsant activity through PET imaging (Jalilian et al., 2000). This application demonstrates the role of these compounds in advancing neuroimaging techniques and studying neurological disorders.

Anticonvulsant Agents Design

Further studies have focused on the design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents. Introducing specific substituents has led to compounds with enhanced anticonvulsant activity, mediated through benzodiazepine receptors mechanism (Zarghi et al., 2008). This underscores their potential in creating more effective treatments for epilepsy and seizure disorders.

Safety and Hazards

The safety and hazards of similar compounds can be found in their respective safety data sheets . For example, 4-Fluorobenzyl alcohol is classified as a combustible liquid .

Future Directions

Research on similar compounds often focuses on their potential pharmacological applications . For example, oxidovanadium (IV) complexes with hydroxypyridinone ligands have shown promising pharmacological applications .

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-13-8-6-12(7-9-13)10-16-20-21-17(24-16)19-15(22)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHXJEYIMMXVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

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